molecular formula C16H9Br4NO4 B6097936 2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid

2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid

Cat. No.: B6097936
M. Wt: 598.9 g/mol
InChI Key: AOBWSDFMJQDVOR-UHFFFAOYSA-N
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Description

2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid is a complex organic compound characterized by the presence of multiple bromine atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of benzoic acid derivatives followed by the introduction of the acetylphenylcarbamoyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes and the use of automated reactors to control reaction conditions precisely. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and functional groups allow the compound to form strong bonds with these targets, influencing their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzene
  • **2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromophenol

Uniqueness

2-[(4-Acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not provide the same level of efficacy or versatility.

Properties

IUPAC Name

2-[(4-acetylphenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br4NO4/c1-6(22)7-2-4-8(5-3-7)21-15(23)9-10(16(24)25)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBWSDFMJQDVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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